12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-
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Overview
Description
“12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives and bromophenyl compounds. Common reaction conditions could involve:
Catalysts: Palladium or other transition metals.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Temperature: Reactions might be carried out at elevated temperatures, often between 80-150°C.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, focusing on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted quinazoline derivatives with altered biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
4-Bromoaniline: Shares the bromophenyl group but lacks the quinazoline core.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
What sets “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” apart is its unique combination of the quinazoline core with a bromophenyl group, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
137522-71-5 |
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Molecular Formula |
C23H14BrN3O2 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H14BrN3O2/c24-14-9-11-15(12-10-14)25-22(28)18-13-21-26-19-7-3-1-6-17(19)23(29)27(21)20-8-4-2-5-16(18)20/h1-13H,(H,25,28) |
InChI Key |
LBFPMWLRMRBEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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